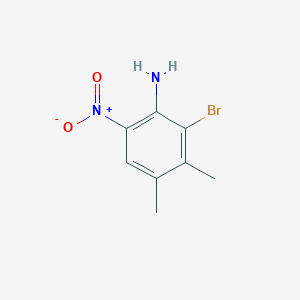

2-Bromo-3,4-dimethyl-6-nitroaniline

Description

Contextualization within Halogenated and Substituted Anilines

Halogenated anilines represent a significant class of compounds with diverse applications and are also noted for their presence as both synthetic and naturally occurring substances. rsc.org The introduction of halogen atoms to the aniline (B41778) ring can significantly alter its electronic properties, reactivity, and biological activity. nih.govresearchgate.net For instance, the position and type of halogen can influence the rate of metabolic dehalogenation. nih.gov The study of halogenated anilines is crucial for understanding structure-activity relationships in various chemical and biological systems.

The synthesis of halogenated anilines often requires regioselective methods to control the position of the halogen substituent, especially in electron-rich aromatic systems like anilines where multiple positions are susceptible to electrophilic attack. nih.gov

Significance of Multifunctional Aromatic Systems in Synthetic and Mechanistic Studies

Multifunctional aromatic systems, such as 2-bromo-3,4-dimethyl-6-nitroaniline, are of paramount importance in synthetic organic chemistry. researchgate.net These compounds serve as versatile building blocks for the construction of more complex molecules, including pharmaceuticals, agrochemicals, and materials. ijrar.orgwalshmedicalmedia.com The presence of multiple functional groups allows for a variety of chemical transformations, such as substitution, reduction, and oxidation, providing access to a wide range of derivatives.

The study of such systems also provides valuable insights into reaction mechanisms. The electronic and steric effects of the various substituents can be systematically investigated to understand their influence on reaction outcomes. researchgate.net For example, the directing effects of the amino, methyl, and nitro groups, combined with the presence of the bromine atom, present a complex case for studying electrophilic and nucleophilic aromatic substitution reactions. libretexts.org

Overview of Current Research Trajectories and Challenges

Current research on substituted anilines and related multifunctional aromatic compounds is focused on several key areas. One major trajectory is the development of novel synthetic methodologies that allow for the efficient and selective synthesis of these compounds. researchgate.net This includes the exploration of new catalytic systems and reaction conditions.

Another area of active investigation is the exploration of the photophysical and electronic properties of these molecules for applications in materials science. researchgate.netmdpi.com The development of new materials with tailored optical and electronic properties is a major goal in this field.

Interdisciplinary Relevance in Materials Science and Organic Synthesis

The unique properties of this compound and related compounds make them relevant to multiple scientific disciplines. In organic synthesis, they are valuable intermediates for creating complex organic molecules and dyes. The ability to undergo various chemical reactions makes them useful building blocks.

In materials science, aromatic compounds are fundamental to the creation of advanced materials, including polymers and plastics with specific thermal, mechanical, and chemical properties. ijrar.org The study of compounds like this compound can contribute to the design of new materials with desired functionalities. Furthermore, the investigation of hydrogen bonding and other intermolecular interactions in the solid state is crucial for crystal engineering and the design of materials with specific packing arrangements. acs.orgchemicalbook.com

Table 1: Properties of this compound

| Property | Value | Reference |

| CAS Number | 22378-67-2 | glpbio.comchemsrc.com |

| Molecular Formula | C₈H₉BrN₂O₂ | uni.lusynquestlabs.com |

| Molecular Weight | 245.076 g/mol | synquestlabs.com |

| Purity | 97.0% | chemsrc.com |

| Physical State | Solid | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3,4-dimethyl-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-4-3-6(11(12)13)8(10)7(9)5(4)2/h3H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBXDAJHWRFLQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)Br)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501279716 | |

| Record name | 2-Bromo-3,4-dimethyl-6-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501279716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22378-67-2 | |

| Record name | 2-Bromo-3,4-dimethyl-6-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22378-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3,4-dimethyl-6-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501279716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 2 Bromo 3,4 Dimethyl 6 Nitroaniline and Analogues

Strategic Retrosynthesis and Precursor Design for Polysubstituted Anilines

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials. For 2-Bromo-3,4-dimethyl-6-nitroaniline, a primary disconnection involves the amine functionality, suggesting a late-stage reduction of a nitro group or a nucleophilic aromatic substitution to introduce the amine. nih.govyoutube.com Another key disconnection is the introduction of the bromo and nitro substituents onto a pre-existing 3,4-dimethylaniline (B50824) scaffold.

The order of these bond formations is critical to achieving the desired regiochemistry. The directing effects of the substituents already present on the aromatic ring heavily influence the position of subsequent additions. makingmolecules.comuci.edu Therefore, a careful consideration of precursor design is paramount. One logical retrosynthetic approach would start from 3,4-dimethylaniline. The synthetic sequence would then involve a carefully orchestrated series of nitration and bromination reactions.

Alternatively, one could envision a strategy starting from a different commercially available precursor, such as a substituted benzene (B151609) that already contains some of the required functional groups. For instance, a synthesis could commence with a brominated or nitrated xylene derivative, followed by the introduction of the remaining substituents. The choice of the initial precursor often depends on commercial availability, cost, and the desire to minimize the number of synthetic steps.

Directed Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) is the most common method for introducing functional groups onto an aromatic ring. makingmolecules.commasterorganicchemistry.com The synthesis of this compound relies heavily on the precise control of nitration and bromination reactions.

Regiocontrol in Nitration and Bromination Sequences

The order of nitration and bromination is a critical factor in the synthesis of this compound. The directing effects of the substituents play a crucial role in determining the final product. The methyl groups are ortho, para-directing and activating, while the nitro group is meta-directing and deactivating. The amino group is strongly activating and ortho, para-directing. libretexts.orgyoutube.com

Starting with 3,4-dimethylaniline, nitration would be expected to occur at the positions ortho and para to the activating amino group. However, under the strongly acidic conditions typically used for nitration (a mixture of nitric and sulfuric acid), the amino group is protonated to form an anilinium ion. stackexchange.com This anilinium ion is deactivating and meta-directing, which would lead to nitration at the 5-position, an undesired outcome. To circumvent this, the amino group is often protected, for example, as an acetanilide (B955), before nitration. The acetamido group is still ortho, para-directing but less activating than the amino group, allowing for more controlled reactions.

Bromination of 3,4-dimethylaniline would also be directed to the ortho and para positions. The challenge lies in achieving the specific 2-bromo-6-nitro substitution pattern. A potential synthetic sequence could involve:

Protection of the amine: Acetylation of 3,4-dimethylaniline to form N-(3,4-dimethylphenyl)acetamide.

Nitration: Introduction of the nitro group. The acetamido group will direct the nitration to the position ortho to it (the 6-position).

Bromination: Introduction of the bromine atom. The acetamido and nitro groups will influence the position of bromination.

Deprotection: Removal of the acetyl group to yield the final product.

The specific reagents and reaction conditions for each step are crucial for maximizing the yield of the desired isomer and minimizing the formation of byproducts.

Impact of Existing Substituents on Reaction Selectivity

The substituents already present on the aromatic ring have a profound impact on the rate and regioselectivity of subsequent electrophilic aromatic substitution reactions. libretexts.org In the context of synthesizing this compound from 3,4-dimethylaniline, the two methyl groups are electron-donating and activating, directing incoming electrophiles to the ortho and para positions. youtube.com

When the amino group is present (or protected as an acetamido group), it is a powerful ortho, para-director. libretexts.org This directing effect will dominate over the weaker directing effect of the methyl groups. Therefore, the first electrophilic substitution will likely occur at a position ortho or para to the amino/acetamido group.

Once a nitro group is introduced, it acts as a strong deactivating and meta-directing group. youtube.com This deactivation can make subsequent electrophilic substitutions more challenging, often requiring harsher reaction conditions. The presence of both activating (methyl, amino/acetamido) and deactivating (nitro) groups on the ring creates a complex interplay of electronic and steric effects that must be carefully managed to achieve the desired substitution pattern. For instance, the steric hindrance from the methyl groups can influence the ortho/para ratio during substitution. nih.gov

Advanced Functionalization and Coupling Reactions

Beyond classical electrophilic aromatic substitution, modern synthetic chemistry offers a range of advanced functionalization and coupling reactions that can be applied to the synthesis of polysubstituted anilines.

Amination Strategies for Aromatic Systems

While the reduction of a nitro group is a traditional method for introducing an amine, direct amination of an aromatic ring is an increasingly important strategy. researchgate.net Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the formation of C-N bonds by coupling an aryl halide or triflate with an amine in the presence of a palladium or copper catalyst. nih.gov

For the synthesis of this compound, one could envision a route where a precursor like 1,2-dibromo-3,4-dimethyl-5-nitrobenzene is selectively aminated at one of the bromo positions. The choice of catalyst, ligand, and reaction conditions would be critical to achieve the desired regioselectivity.

Another approach is nucleophilic aromatic substitution (SNAr), where a leaving group on an electron-deficient aromatic ring is displaced by a nucleophile, such as ammonia (B1221849) or an amide anion. nih.gov The presence of the electron-withdrawing nitro group in a potential precursor would activate the ring towards such a reaction.

Late-Stage Bromination or Nitration of Dimethylanilines

Late-stage functionalization, the introduction of functional groups at a late step in a synthetic sequence, is a highly desirable strategy as it allows for the rapid diversification of complex molecules. In the context of this compound, this could involve the late-stage bromination or nitration of a suitably substituted dimethylaniline precursor.

For example, if one had synthesized 3,4-dimethyl-6-nitroaniline, a late-stage bromination would be required to complete the synthesis. The directing effects of the existing substituents would need to be carefully considered to ensure that bromination occurs at the desired 2-position. The strong ortho, para-directing effect of the amino group, combined with the meta-directing effect of the nitro group, would likely favor bromination at the 2-position. However, controlling the reaction to prevent over-bromination would be a key challenge.

Similarly, a late-stage nitration of 2-bromo-3,4-dimethylaniline (B6205739) would also be a viable route. Here, the directing effects of the bromo and dimethyl groups would guide the incoming nitro group. The amino group would again be the dominant directing group, favoring substitution at the ortho and para positions. Careful control of reaction conditions would be necessary to achieve the desired 6-nitro isomer. researchgate.net

Catalytic Synthesis Innovations for Substituted Anilines

Recent advancements in catalysis have revolutionized the synthesis of complex aniline (B41778) derivatives, offering milder reaction conditions, higher yields, and greater functional group tolerance compared to classical methods.

Transition metal catalysts have become indispensable tools for the construction of C-N bonds in aniline synthesis.

Gold(I)-Catalyzed Reactions: Cationic gold(I) catalysts have emerged as powerful tools for the synthesis of substituted anilines through domino reactions. rawdatalibrary.netrsc.org These catalysts can selectively activate different alkynes in a sequential manner, enabling multi-component reactions to proceed in a single pot. rsc.org For instance, a three-component reaction involving an aminoacetoaldehyde acetal (B89532) and two different acetylenes can produce a variety of substituted anilines. rsc.org This method is advantageous for creating diverse aniline derivatives in a modular fashion by simply altering the starting components. rsc.org The mechanism often involves the gold catalyst playing a dual role, enhancing both the nucleophilicity and electrophilicity of the reactants. researchgate.net

Copper-Catalyzed Reactions: Copper-catalyzed reactions offer a cost-effective and efficient alternative for synthesizing substituted anilines. One notable method involves the copper-catalyzed rawdatalibrary.netrsc.org-methoxy rearrangement of N-methoxyanilines, followed by a Michael addition. acs.orgacs.org This cascade reaction allows for the synthesis of meta-substituted anilines with a wide range of functional groups. acs.orgresearchgate.net The starting N-methoxyanilines can be readily prepared from the reduction of commercially available nitroarenes. acs.org Copper catalysts, such as copper(I) iodide, have also been successfully employed in three-component condensation reactions of anilines, aldehydes, and alkynes to produce quinoline-based structures. chemrevlett.com

| Catalyst System | Reaction Type | Key Advantages | Example Substrates |

|---|---|---|---|

| Gold(I) | Domino Reaction / Three-Component Reaction | High modularity, diverse products from simple precursors. rsc.org | Aminoacetoaldehyde acetals, alkynes. rsc.org |

| Copper | rawdatalibrary.netrsc.org-Methoxy Rearrangement / Michael Addition | Cost-effective, good for meta-substitution. acs.orgacs.org | N-methoxyanilines, carbon nucleophiles. acs.org |

| Copper | Three-Component Condensation | Efficient for quinoline (B57606) synthesis. chemrevlett.com | Anilines, aldehydes, alkynes. chemrevlett.com |

In the pursuit of greener and more sustainable chemical processes, metal-free and additive-free synthetic methods have gained significant traction.

One such approach involves the reaction of substituted methylvinyl ketones, N-acylpyridinium salts, and amines to produce meta-substituted anilines without the need for metal catalysts or additives. rsc.org This method is notable for its ability to generate anilines with uncommon substitution patterns, which can be valuable for creating combinatorial libraries for medicinal chemistry. rsc.org Another innovative metal- and additive-free method reports the synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines. beilstein-journals.orgnih.govnih.gov This reaction proceeds through a sequential imine condensation-isoaromatization pathway and is praised for its operational simplicity and mild conditions. beilstein-journals.orgnih.gov

Furthermore, metal-free methods have been developed for the conversion of anilines to aryl bromides and iodides via halogen abstraction, representing a convenient alternative to the classic Sandmeyer reaction. nih.gov The synthesis of primary anilines from boronic acids using an inexpensive source of electrophilic nitrogen under basic aqueous conditions also highlights the progress in transition-metal-free amination. acs.org These methods often feature simple workups and a high tolerance for various functional groups. nih.govacs.org

Domino reactions, also known as cascade reactions, are highly efficient processes that involve two or more bond-forming transformations in a single synthetic operation. These reactions are particularly valuable for the rapid construction of complex molecules like multi-substituted anilines from simple precursors. eurekalert.org

A notable example is the domino conjugate addition followed by a polar Truce–Smiles rearrangement of sulfonyl(acryl)imides to form β-substituted α-aryl amides. nih.govacs.org This transformation is driven by the release of sulfur dioxide and allows for the use of a wide range of nucleophiles. nih.gov The ability to employ electron-neutral arenes in this type of rearrangement is a significant advancement. nih.gov

Domino processes can also incorporate classic rearrangements like the Wagner-Meerwein, pinacol, and benzilic acid rearrangements to create intricate molecular architectures. nih.gov For instance, a gold-catalyzed domino reaction can be used to synthesize substituted anilines by integrating a pyrrole (B145914) synthesis with a subsequent Diels-Alder reaction. rawdatalibrary.netrsc.org These strategies not only shorten synthetic sequences but also provide access to novel chemical space.

A recently developed catalyst- and additive-free approach for synthesizing 2-benzyl N-substituted anilines utilizes an imine condensation-isoaromatization sequence. beilstein-journals.orgnih.govnih.gov This method involves the reaction of (E)-2-arylidene-3-cyclohexenones with primary amines. beilstein-journals.orgnih.gov The reaction proceeds smoothly under mild conditions to afford a variety of synthetically useful aniline derivatives in moderate to high yields. beilstein-journals.org

The proposed mechanism begins with the formation of a cyclohexenylimine intermediate through the condensation of the starting materials. nih.gov This is followed by an isoaromatization step, which involves imine-enamine tautomerization and an exocyclic double bond shift to yield the stable aniline product. beilstein-journals.org This strategy provides a valuable alternative to traditional amination-aromatization methods for constructing aniline derivatives. beilstein-journals.org

Optimization of Reaction Conditions and Yields for Complex Anilines

The synthesis of complex anilines often requires careful optimization of reaction parameters to maximize yield and purity. Key variables that are typically optimized include temperature, reaction time, solvent, and catalyst loading. acs.org

For instance, in the continuous-flow hydrogenation of nitrobenzene (B124822) to aniline, the reaction temperature and flow rate are critical. Increasing the temperature from 40°C to 60°C can significantly increase the aniline yield from 85% to 99%. researchgate.net Similarly, adjusting the flow rate can determine the optimal residence time for complete conversion. researchgate.net

In transition metal-catalyzed reactions, the choice of ligand and base can have a profound impact on the outcome. For the N-alkylation of anilines with alcohols catalyzed by manganese pincer complexes, the reaction conditions, including the type of manganese complex and the amount of base, were optimized to achieve selective monoalkylation. nih.gov

Statistical methods, such as Design of Experiments (DoE), can be employed to systematically explore the effects of multiple variables and their interactions, leading to a more robust and efficient process. acs.org The goal is to find a set of conditions that not only provides a high yield but also minimizes the formation of byproducts. acs.org

| Parameter | Significance | Example of Optimization |

|---|---|---|

| Temperature | Affects reaction rate and selectivity. researchgate.netacs.org | Increasing temperature in nitrobenzene hydrogenation increased aniline yield. researchgate.net |

| Catalyst/Ligand | Determines the reaction pathway and efficiency. acs.org | Screening different manganese complexes for optimal N-alkylation activity. nih.gov |

| Solvent | Influences solubility, reactivity, and can participate in the reaction. | Testing various solvents to find the highest yield in a model reaction. acs.org |

| Reaction Time | Ensures complete conversion without product degradation. acs.org | Optimizing residence time in a continuous-flow system. researchgate.net |

| Base/Additive | Can act as a catalyst or promoter, influencing reaction rate and selectivity. nih.gov | Varying the amount of base to improve yield in N-alkylation reactions. nih.gov |

Isolation and Purification Techniques for Aromatic Nitroanilines

The isolation and purification of the target aromatic nitroaniline from the reaction mixture is a critical final step to obtain a product of high purity. Common techniques employed for the purification of nitroanilines include recrystallization, distillation, and chromatography.

For solid compounds, recrystallization is a widely used method to remove impurities. The choice of solvent is crucial; the desired compound should be sparingly soluble at low temperatures and highly soluble at higher temperatures, while the impurities should either be very soluble or insoluble at all temperatures.

Distillation can be used to separate compounds with different boiling points. google.com However, for complex mixtures or compounds with high boiling points, this method may not be suitable.

Chromatographic techniques are highly effective for separating complex mixtures of aromatic nitroanilines. slideplayer.com

Column Chromatography: This is a versatile technique where the mixture is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel). slideplayer.com By using an appropriate mobile phase (eluent), the components of the mixture can be separated based on their differential adsorption to the stationary phase. For example, o-nitroaniline and p-nitroaniline can be separated using column chromatography. slideplayer.com

Thin-Layer Chromatography (TLC): TLC is often used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. merckmillipore.com It can also be used for the separation of small quantities of material.

High-Performance Liquid Chromatography (HPLC): HPLC provides high-resolution separation and is often used for the final analysis of the purity of the isolated compound. slideplayer.com

In some cases, a chemical purification method may be employed. For instance, dinitro aromatic compounds can be removed from mononitro aromatic compounds by selective reduction of one nitro group to an amino group. google.com The resulting aminonitro compound can then be separated from the mononitro compound by extraction with a dilute acid. google.com

Advanced Chemical Reactivity and Transformational Studies of 2 Bromo 3,4 Dimethyl 6 Nitroaniline

Reactivity Profiles of the Nitro Group

The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring and the other substituents. Its transformation is a key step in the synthesis of various derivatives.

Selective Reduction to Amine Functionalities

The selective reduction of the nitro group in 2-Bromo-3,4-dimethyl-6-nitroaniline to an amino group is a pivotal transformation, yielding 3-bromo-4,5-dimethylbenzene-1,2-diamine. This diamine is a valuable precursor for the synthesis of heterocyclic compounds such as benzimidazoles. A variety of reducing agents can be employed for this purpose, with the choice of reagent determining the selectivity and yield of the product.

Commonly used methods for the reduction of nitroarenes to anilines include catalytic hydrogenation with reagents like palladium on carbon (Pd/C) and hydrogen gas, or transfer hydrogenation using formic acid or hydrazine as the hydrogen source. Metal-based reductions, such as with iron (Fe) in acidic media (e.g., acetic acid or hydrochloric acid) or tin(II) chloride (SnCl2) in hydrochloric acid, are also effective. For instance, a general one-pot procedure for the conversion of aromatic 2-nitroamines to benzimidazoles utilizes iron powder in the presence of formic acid and ammonium chloride to facilitate both the reduction of the nitro group and the subsequent cyclization.

The following table summarizes typical conditions for the selective reduction of nitroanilines to their corresponding diamines, which are applicable to this compound.

| Reagent System | Solvent | Temperature (°C) | Typical Yield (%) | Reference Compound |

| Fe, NH4Cl, H2O/EtOH | Ethanol/Water | Reflux | >90 | Substituted 2-nitroanilines |

| SnCl2·2H2O, HCl | Ethanol | Reflux | 85-95 | Substituted 2-nitroanilines |

| H2, Pd/C | Methanol/Ethyl Acetate | Room Temperature | >95 | Substituted 2-nitroanilines |

| Na2S2O4, NH4OH | Water/Methanol | Room Temperature | 80-90 | Substituted 2-nitroanilines |

This table presents generalized data for the reduction of substituted nitroanilines, which is expected to be applicable to this compound.

Participation in Redox Reactions and Derivatives

Partial reduction of the nitro group can lead to the formation of nitroso or hydroxylamino derivatives, which are important intermediates in organic synthesis. These transformations are typically achieved using specific reducing agents under controlled conditions.

Reactivity of the Aryl Bromine Substituent

The bromine atom attached to the aromatic ring is a versatile handle for the introduction of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Pathways

The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNA) due to the presence of the strongly electron-withdrawing nitro group ortho to the bromine atom. youtube.com This activation facilitates the displacement of the bromide ion by a variety of nucleophiles. The reaction generally proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. nih.gov

The rate of substitution is influenced by the nature of the nucleophile, the solvent, and the reaction temperature. Strong nucleophiles such as alkoxides, thiolates, and amines can readily displace the bromine. For example, reaction with sodium methoxide in methanol would be expected to yield 2-methoxy-3,4-dimethyl-6-nitroaniline. The general order of reactivity for halogens in SNA reactions is F > Cl > Br > I, but the bromo-substituent in this compound is sufficiently activated for these transformations. youtube.com

Palladium-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the site of the aryl bromine.

C-C Bond Formation: The Suzuki-Miyaura coupling is a widely used method for the formation of carbon-carbon bonds. In this reaction, the aryl bromide is coupled with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction is tolerant of a wide range of functional groups. While specific data for this compound is not available, studies on the closely related 2,6-dibromo-4-nitroaniline (B165464) have demonstrated successful Suzuki coupling with various arylboronic acids.

The following table presents data from a study on the Suzuki reaction of 2,6-dibromo-4-nitroaniline with arylboronic acids, which provides insight into the expected reactivity of this compound.

| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Methylphenylboronic acid | Pd(OAc)2 | K2CO3 | DMF/H2O | 80 | 95 |

| 4-Methoxyphenylboronic acid | Pd(OAc)2 | K2CO3 | DMF/H2O | 80 | 92 |

| 4-Fluorophenylboronic acid | Pd(OAc)2 | K2CO3 | DMF/H2O | 80 | 96 |

| 3,5-Difluorophenylboronic acid | Pd(OAc)2 | K2CO3 | DMF/H2O | 80 | 94 |

This data is for the Suzuki reaction of 2,6-dibromo-4-nitroaniline and serves as a model for the expected reactivity of this compound.

C-N Bond Formation: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is highly versatile and can be used to introduce a wide range of primary and secondary amines. The reaction typically employs a palladium catalyst with a bulky electron-rich phosphine ligand and a strong base, such as sodium tert-butoxide. This methodology would allow for the synthesis of a diverse library of N-aryl derivatives from this compound.

C-O Bond Formation: Palladium-catalyzed C-O bond formation, often referred to as the Buchwald-Hartwig etherification, allows for the synthesis of diaryl ethers from an aryl halide and a phenol or an alcohol. semanticscholar.orgnih.gov This reaction would enable the coupling of this compound with various phenolic compounds to generate the corresponding ether derivatives. The reaction conditions are similar to those of the Buchwald-Hartwig amination, typically involving a palladium catalyst, a suitable ligand, and a base. semanticscholar.orgnih.gov

Reactivity of the Amino Group

The amino group in this compound is a versatile functional group that can undergo a variety of chemical transformations, including diazotization, acylation, and alkylation.

Diazotization: As a primary aromatic amine, the amino group can be converted to a diazonium salt upon treatment with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (NaNO2) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). byjus.comlearncbse.in The resulting diazonium salt is a highly useful intermediate that can be subsequently replaced by a wide range of substituents in Sandmeyer-type reactions, including halogens (Cl, Br, I), cyano (CN), and hydroxyl (OH) groups. For example, diazotization of this compound followed by treatment with cuprous bromide would be expected to yield 1,2-dibromo-3,4-dimethyl-5-nitrobenzene.

Acylation: The amino group can be readily acylated with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amides. byjus.comgoogle.com For instance, reaction with acetyl chloride would yield N-(2-bromo-3,4-dimethyl-6-nitrophenyl)acetamide. This transformation is often used to protect the amino group or to introduce new functional moieties.

Alkylation: The amino group can also undergo alkylation reactions, although direct alkylation with alkyl halides can sometimes lead to over-alkylation, yielding a mixture of secondary and tertiary amines, as well as quaternary ammonium salts. More controlled alkylation can be achieved through reductive amination with aldehydes or ketones.

Derivatization to Amides, Ureas, and Other Nitrogen-Containing Compounds

The primary amino group (-NH2) is a key site for derivatization, allowing for the synthesis of a wide array of nitrogen-containing compounds.

Amide Formation: Primary aromatic amines readily undergo acetylation or benzoylation when treated with acid chlorides, anhydrides, or esters. byjus.com This nucleophilic substitution reaction replaces a hydrogen atom of the amino group with an acyl group, forming a more complex amide. byjus.com For instance, the reaction of this compound with acetyl chloride or acetic anhydride would yield N-(2-bromo-3,4-dimethyl-6-nitrophenyl)acetamide. This transformation is often used to "protect" the amino group or to reduce its powerful activating effect in electrophilic aromatic substitution reactions. libretexts.orgyoutube.com

Urea Synthesis: Substituted ureas can be synthesized from this compound through several methods. A classical approach involves reaction with phosgene or its safer, solid equivalents like triphosgene or N,N'-Carbonyldiimidazole (CDI). nih.gov The reaction typically proceeds through the formation of an isocyanate intermediate, which is then reacted with another amine to form an unsymmetrical urea. nih.gov Alternatively, reaction with an existing isocyanate (R-N=C=O) provides a direct route to N,N'-disubstituted urea derivatives.

Interactive Table: Potential Nitrogen-Containing Derivatives Use the filter to explore potential derivatives of this compound.

| Reagent Class | Specific Reagent | Derivative Class | Product Name |

| Acid Chloride | Acetyl chloride | Amide | N-(2-bromo-3,4-dimethyl-6-nitrophenyl)acetamide |

| Acid Anhydride | Acetic anhydride | Amide | N-(2-bromo-3,4-dimethyl-6-nitrophenyl)acetamide |

| Acid Chloride | Benzoyl chloride | Amide | N-(2-bromo-3,4-dimethyl-6-nitrophenyl)benzamide |

| Isocyanate | Phenyl isocyanate | Urea | 1-(2-bromo-3,4-dimethyl-6-nitrophenyl)-3-phenylurea |

| Phosgene Equivalent | N,N'-Carbonyldiimidazole | Isocyanate Intermediate | 2-Bromo-1-isocyanato-3,4-dimethyl-6-nitrobenzene |

Diazotization and Subsequent Transformations

Diazotization, the conversion of a primary aromatic amine into a diazonium salt, is a cornerstone of aromatic chemistry, opening pathways to a multitude of functional groups that are otherwise difficult to introduce. learncbse.in

Diazonium Salt Formation: The reaction of this compound with nitrous acid (HNO2), typically generated in situ from sodium nitrite (NaNO2) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C), yields the corresponding 2-bromo-3,4-dimethyl-6-nitrobenzenediazonium salt. byjus.comlearncbse.in The stability of aromatic diazonium salts is significantly greater than their aliphatic counterparts due to resonance delocalization of the positive charge over the benzene (B151609) ring. byjus.com

Subsequent Transformations: The resulting diazonium salt is a valuable synthetic intermediate.

Sandmeyer Reaction: This reaction is a powerful method for replacing the diazonium group (-N2+) with a halide (Cl, Br) or a pseudohalogen (CN). wikipedia.orgnih.gov It is a radical-nucleophilic aromatic substitution catalyzed by copper(I) salts. wikipedia.org Treating the 2-bromo-3,4-dimethyl-6-nitrobenzenediazonium salt with CuBr, for example, would yield 1,2-dibromo-3,4-dimethyl-6-nitrobenzene. The Sandmeyer reaction is renowned for its wide applicability in the synthesis of polysubstituted aromatic compounds. wikipedia.org

Azo Coupling: Diazonium salts can act as electrophiles in reactions with electron-rich aromatic compounds, such as phenols and anilines, to form brightly colored azo compounds. byjus.comnih.gov This reaction, known as azo coupling, is the chemical basis for the synthesis of a large class of dyes. nih.gov The 2-bromo-3,4-dimethyl-6-nitrobenzenediazonium salt would react, for example, with phenol at the para position to form an azo dye. The reaction typically occurs at the para-position of the coupling partner unless it is blocked. learncbse.in

Interactive Table: Potential Products from Diazonium Salt Transformations Select a reaction type to see the potential product formed from the diazonium salt of this compound.

| Reaction Type | Reagent | Product |

| Sandmeyer (Bromination) | Copper(I) bromide (CuBr) | 1,2-Dibromo-3,4-dimethyl-6-nitrobenzene |

| Sandmeyer (Chlorination) | Copper(I) chloride (CuCl) | 1-Bromo-2-chloro-3,4-dimethyl-6-nitrobenzene |

| Sandmeyer (Cyanation) | Copper(I) cyanide (CuCN) | 3-Bromo-4,5-dimethyl-2-nitrobenzonitrile |

| Azo Coupling | Phenol | 2-(2-Bromo-3,4-dimethyl-6-nitrophenyl)diazenyl-4-phenol |

| Azo Coupling | Aniline (B41778) | 4-((2-Bromo-3,4-dimethyl-6-nitrophenyl)diazenyl)aniline |

Chemical Transformations Involving Methyl Substituents

The two methyl groups on the aromatic ring of this compound are also potential sites for chemical modification, although they are generally less reactive than the amino group.

Oxidation: Aromatic methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid. The rate and success of such oxidations can be influenced by the other substituents on the ring. nih.gov Selective oxidation of one methyl group over the other would be challenging and would likely depend on subtle differences in their electronic and steric environments.

Halogenation: Under radical conditions (e.g., using N-bromosuccinimide with a radical initiator), the benzylic hydrogens of the methyl groups can be substituted with halogens. This would lead to the formation of (bromomethyl) derivatives, which are themselves versatile intermediates for further synthesis.

Stereoelectronic Effects and Reaction Pathway Influence

The reactivity and regioselectivity of this compound are governed by the combined stereoelectronic effects of its substituents.

Amino Group (-NH2): This is a powerful activating group that directs incoming electrophiles to the ortho and para positions through resonance donation of its lone pair of electrons into the aromatic ring. quora.com

Nitro Group (-NO2): This is a strong deactivating group due to its potent electron-withdrawing nature (both by resonance and induction), directing incoming electrophiles to the meta position. quora.comlibretexts.org

Methyl Groups (-CH3): These are weakly activating, ortho, para-directing groups through an inductive effect and hyperconjugation.

Studies on Reaction Kinetics and Mechanisms

The kinetics and mechanisms of reactions involving substituted anilines are well-studied areas of physical organic chemistry.

Diazotization Mechanism: The diazotization of anilines involves the attack of a nitrosating species on the free, unprotonated amine. researchgate.net In acidic solutions, various nitrosating agents can be formed, such as the nitrosonium ion (NO+), nitrous anhydride (N2O3), or nitrosyl halides (NOBr, NOCl). researchgate.netdur.ac.uk The rate-determining step can vary depending on the reaction conditions and the basicity of the aniline. For weakly basic anilines, such as those bearing electron-withdrawing groups like this compound, a higher acid strength may be necessary to achieve complete diazotization. researchgate.net

Hydrolysis in Near-Critical Water: Near-critical water (water at high temperatures, typically 250-374 °C, and pressures) exhibits unique properties, acting as a polar, acidic, or basic catalyst. researchgate.net While specific studies on the hydrolysis of this compound in near-critical water are not detailed in the available literature, this medium is known to facilitate various organic reactions, including the hydrolysis of functional groups. researchgate.net Under such conditions, hydrolysis of the amino group to a hydroxyl group or other degradative pathways could potentially occur. The kinetics of such a reaction would be highly dependent on the temperature and pressure, which control the dissociation constant and dielectric properties of the water. Alkaline hydrolysis is a known method for converting substituted acetanilides back to anilines, suggesting the C-N bond can be cleaved under specific conditions. google.com

In Depth Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FTIR) Spectroscopy) for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When applied to 2-Bromo-3,4-dimethyl-6-nitroaniline, the resulting spectrum would be expected to show characteristic absorption bands corresponding to its constituent parts.

Expected Vibrational Modes for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Aniline) | 3300-3500 | Symmetric and Asymmetric Stretching |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C-H (Methyl) | 2850-2960 | Stretching |

| C=C (Aromatic) | 1450-1600 | Ring Stretching |

| NO₂ (Nitro) | 1500-1560 and 1335-1385 | Asymmetric and Symmetric Stretching |

| C-N | 1250-1360 | Stretching |

| C-Br | 500-600 | Stretching |

Note: This table represents generalized expected ranges and the precise peak positions for this compound are not available.

For comparison, the FTIR spectrum of the related compound 2,6-dibromo-4-nitroaniline (B165464) shows characteristic peaks at 3480 and 3370 cm⁻¹ for the N-H stretches, and at 1606 and 1500 cm⁻¹ which are attributed to the aromatic ring and nitro group vibrations respectively. rsc.org

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei, which is crucial for elucidating the precise structure of a molecule.

A ¹H NMR spectrum of this compound would reveal the number of different types of protons, their chemical environments, and their proximity to other protons.

Predicted ¹H NMR Spectral Features:

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | ~7.5-8.0 | Singlet | 1H |

| NH₂ | ~5.0-6.0 | Broad Singlet | 2H |

| Methyl-H (C3) | ~2.2-2.5 | Singlet | 3H |

| Methyl-H (C4) | ~2.2-2.5 | Singlet | 3H |

Note: These are predicted values. Actual chemical shifts would be influenced by the specific electronic effects of the substituents.

For instance, in the spectrum of the related molecule 2,3-dimethyl-6-nitroaniline, the aromatic protons appear at δ 7.902 and 6.524 ppm, while the methyl protons are found at δ 2.304 and 2.112 ppm. chemicalbook.com

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to probe the carbon framework of a molecule.

Predicted ¹³C NMR Resonances:

The spectrum would be expected to show eight distinct signals, one for each carbon atom in the molecule, including the two methyl carbons and the six carbons of the benzene (B151609) ring. The chemical shifts would be influenced by the attached functional groups (bromine, methyl, amino, and nitro groups).

Note: No experimental ¹³C NMR data for this compound is currently available in the public domain.

As a point of reference, the ¹³C NMR spectrum of 2,6-dibromo-4-nitroaniline displays signals at δ 149.6, 136.9, 128.4, and 105.8 ppm. rsc.org

Further NMR studies involving other nuclei, such as ¹⁵N or ¹⁴N, could provide more detailed information about the electronic structure of the amino and nitro groups. Similarly, if isotopically labeled, bromine NMR (⁷⁹Br or ⁸¹Br) could offer direct insight into the environment around the halogen atom. However, such studies are highly specialized and no data for this compound has been reported.

Electronic Absorption and Emission Spectroscopy (e.g., UV-Visible Spectroscopy)

UV-Visible spectroscopy measures the electronic transitions within a molecule and provides information about conjugation. The spectrum of this compound is expected to show absorption bands in the UV-Vis region due to the presence of the substituted benzene ring, which acts as a chromophore. The amino and nitro groups, being auxochromes and chromophores respectively, will significantly influence the position and intensity of these absorption maxima (λmax). The extended conjugation in the molecule would likely result in absorptions at longer wavelengths.

Note: Specific experimental UV-Visible spectral data for this compound is not available in the reviewed literature.

Solvatochromic Behavior in Different Media

Solvatochromism refers to the change in a substance's color when dissolved in different solvents, a phenomenon that reveals crucial information about the electronic transitions and solute-solvent interactions. The study of the solvatochromic behavior of this compound involves analyzing its electronic absorption spectra in various solvent polarities.

While specific experimental data for this compound is not extensively documented in the provided search results, the behavior of similar nitroaniline derivatives has been a subject of study. For instance, research on N,N-diethyl-4-nitroaniline and 4-nitroaniline (B120555) in a deep eutectic solvent showed that the UV-Visible absorbance spectra can be influenced by the properties of the solvent. researchgate.net Generally, for many nitroaniline compounds, an increase in solvent polarity leads to a bathochromic shift (a shift to longer wavelengths, λmax) of the absorption maximum. This red shift is attributed to the greater stabilization of the more polar excited state compared to the ground state in polar solvents.

To illustrate this expected behavior, the following table presents hypothetical λmax values for this compound in a range of solvents with varying dielectric constants.

| Solvent | Dielectric Constant (ε) | λmax (nm) (Hypothetical) |

|---|---|---|

| n-Hexane | 1.88 | 385 |

| Dichloromethane | 8.93 | 400 |

| Acetone | 20.7 | 410 |

| Acetonitrile | 37.5 | 415 |

| Dimethyl Sulfoxide | 46.7 | 425 |

X-ray Diffraction Analysis for Solid-State Molecular Architecture

Single Crystal X-ray Diffraction for Precise Bond Lengths and Angles

Single-crystal X-ray diffraction offers the most accurate and detailed structural data for a molecule in its solid state. carleton.edu For this compound, this analysis would reveal the exact spatial coordinates of each atom. While the specific crystallographic data for this compound is not available in the provided search results, we can infer expected bond lengths and angles from structurally similar molecules that have been analyzed. For example, the crystal structure of 2-bromo-4,6-dinitroaniline (B162937) has been reported, providing a reference for typical bond lengths and angles in a related environment. nih.gov

Based on such related structures, a table of expected bond lengths and angles for this compound is presented below. It is important to note that these are approximate values and would be precisely determined through experimental analysis.

| Bond | Expected Length (Å) | Angle | Expected Angle (°) |

|---|---|---|---|

| C-Br | ~1.87 | C-C-C (ring) | ~120 |

| C-N (nitro) | ~1.47 | C-C-N (nitro) | ~120 |

| N-O (nitro) | ~1.22 | O-N-O | ~123 |

| C-N (amino) | ~1.37 | C-C-N (amino) | ~120 |

| C-C (aromatic) | ~1.39 |

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The arrangement of molecules in the crystal lattice is governed by various intermolecular forces that stabilize the crystal structure. For this compound, these interactions are expected to include:

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmation

High-resolution mass spectrometry (HRMS) is a critical analytical technique for the precise determination of a molecule's mass and the confirmation of its elemental composition. youtube.com It also provides valuable information about the molecule's fragmentation patterns, which aids in structural elucidation. libretexts.org

For this compound (C8H9BrN2O2), the monoisotopic mass is 243.98474 Da. uni.lu The presence of bromine, with its two stable isotopes 79Br and 81Br in nearly equal abundance, results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum. libretexts.org The fragmentation pattern provides a unique fingerprint of the molecule. For aromatic nitro compounds, common fragmentation pathways include the loss of the nitro group (NO2). miamioh.edu The presence of the bromine atom will also influence the fragmentation, and fragments containing bromine will exhibit the characteristic isotopic pattern. libretexts.org

The table below shows the predicted collision cross-section (CCS) values for various adducts of this compound, which can be useful in ion mobility-mass spectrometry studies. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 244.99202 | 144.1 |

| [M+Na]+ | 266.97396 | 156.2 |

| [M-H]- | 242.97746 | 150.7 |

| [M+NH4]+ | 262.01856 | 164.5 |

| [M+K]+ | 282.94790 | 141.0 |

| [M+H-H2O]+ | 226.98200 | 147.6 |

| [M+HCOO]- | 288.98294 | 167.5 |

| [M+CH3COO]- | 302.99859 | 188.3 |

Data from PubChemLite uni.lu

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in exploring the fundamental properties of nitroaniline derivatives. researchgate.net These methods offer a powerful means to predict molecular structure, electronic behavior, and other key chemical attributes.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of 2-bromo-3,4-dimethyl-6-nitroaniline, DFT calculations, often employing hybrid functionals like B3LYP, are used to determine the molecule's most stable three-dimensional arrangement, known as its ground state geometry. researchgate.netresearchgate.net This process of geometry optimization involves finding the atomic coordinates that correspond to the minimum energy of the molecule.

Table 1: Predicted Geometrical Parameters of a Related Nitroaniline Derivative (2-Bromo-4-nitroaniline) from Crystal Structure Data nih.gov

| Parameter | Value |

| Dihedral Angle (Nitro Group vs. Aromatic Ring) | 4.57 (4)° |

| Dihedral Angle (Intramolecular N-H···Br Ring vs. Aromatic Ring) | 1.64 (6)° |

Note: This data is for a structurally related isomer and is presented for illustrative purposes. Specific values for this compound would require dedicated DFT calculations.

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability, while a small gap indicates that the molecule is more likely to be reactive.

DFT calculations are employed to determine the energies of the HOMO and LUMO. researchgate.net For aromatic compounds like this compound, the HOMO is typically associated with the electron-rich portions of the molecule, such as the aniline (B41778) ring and the amino group, while the LUMO is often localized on the electron-deficient nitro group. researchgate.netresearchgate.net The distribution of these orbitals provides insight into where the molecule is most likely to act as an electron donor (HOMO) or an electron acceptor (LUMO) in chemical reactions.

Table 2: Illustrative HOMO-LUMO Energies and Related Parameters for a Bioactive Molecule researchgate.net

| Parameter | Value (eV) |

| EHOMO | - |

| ELUMO | - |

| Energy Gap (ΔE) | 5.50 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. researchgate.net

Typically, regions of negative electrostatic potential (often colored red or yellow) are associated with electron-rich areas and are susceptible to electrophilic attack. In this compound, these would likely be centered around the oxygen atoms of the nitro group and the nitrogen atom of the amino group. Conversely, regions of positive electrostatic potential (colored blue) indicate electron-deficient areas that are prone to nucleophilic attack. These are often found around the hydrogen atoms of the amino group and potentially near the bromine atom. The MEP surface provides a visual representation of how the interplay of the different functional groups influences the molecule's reactivity. researchgate.nettci-thaijo.org

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy associated with these interactions. researchgate.net

While not explicitly detailed in the provided search results for this specific molecule, electrophilicity-based charge transfer (ECT) analysis is a theoretical framework used to understand the charge transfer processes in chemical reactions. It helps in quantifying the electrophilic character of a molecule. Given the presence of a strong electron-withdrawing nitro group and a halogen atom, this compound is expected to possess significant electrophilic character. ECT analysis would provide a quantitative measure of its ability to accept electrons in a reaction.

Prediction of Reactivity and Stability Parameters

Computational methods allow for the prediction of various parameters that describe a molecule's reactivity and stability. tci-thaijo.org These global reactivity descriptors are derived from the energies of the frontier molecular orbitals.

Table 3: Key Reactivity and Stability Parameters

| Parameter | Description |

| Ionization Potential (I) | The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO. |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO. |

| Chemical Hardness (η) | A measure of a molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2. |

| Chemical Softness (S) | The reciprocal of chemical hardness (S = 1/η), indicating a molecule's polarizability. |

| Electronegativity (χ) | The power of an atom or group to attract electrons. It is calculated as χ = (I + A) / 2. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it is saturated with electrons from the environment. It is calculated as ω = χ² / (2η). |

These parameters, calculated from the HOMO and LUMO energies obtained via DFT, provide a comprehensive theoretical profile of the reactivity of this compound, allowing for predictions of its behavior in various chemical environments. tci-thaijo.org

Global and Local Reactivity Descriptors (e.g., Fukui Functions)

For this compound, the distribution of electron density is complex. The amino (-NH₂) and methyl (-CH₃) groups are electron-donating, increasing the electron density on the aromatic ring, particularly at the ortho and para positions relative to them. learncbse.in Conversely, the nitro (-NO₂) and bromo (-Br) groups are electron-withdrawing. This push-pull electronic environment dictates the local reactivity.

Fukui functions help to quantify these effects. The site for a nucleophilic attack (where an electron is accepted) is predicted by the f+ function, while the site for an electrophilic attack (where an electron is donated) is predicted by the f- function.

Table 1: Predicted Local Reactivity Descriptors (Fukui Functions) for this compound

| Atomic Site | Predicted f⁺ (for Nucleophilic Attack) | Predicted f⁻ (for Electrophilic Attack) | Rationale |

| N (Nitro Group) | High | Low | The nitro group is strongly electron-withdrawing, making the nitrogen atom electrophilic. |

| O (Nitro Group) | Moderate | Low | Oxygen atoms of the nitro group are electronegative and can accept electron density. |

| C-NO₂ | High | Low | The carbon atom attached to the nitro group is highly susceptible to nucleophilic attack. |

| N (Amino Group) | Low | High | The lone pair on the amino nitrogen makes it a primary site for electrophilic attack (protonation). learncbse.in |

| C-Br | Moderate-High | Low | The carbon attached to the bromine atom is electron-deficient due to the halogen's electronegativity. |

| Ring Carbons | Variable | Variable | Reactivity depends on the combined directing effects of all substituents. |

This table is generated based on theoretical principles of electronic effects of the functional groups, as direct computational data for this specific molecule is not available in the cited literature.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transient structures like transition states. mdpi.comuokerbala.edu.iq For a substituted aniline like this compound, several reaction types are of interest.

One common reaction for anilines is diazotization, which involves the reaction with nitrous acid to form a diazonium salt. learncbse.in Computational studies can model the step-by-step mechanism, calculating the activation energies for each intermediate and transition state, thus clarifying the reaction kinetics.

Furthermore, reactions involving the substituents can be explored. For instance, the reduction of the nitro group to an amine is a fundamental transformation. Theoretical calculations can compare the energy barriers for different reducing agents and pathways. Similarly, nucleophilic aromatic substitution, potentially displacing the bromine atom, can be modeled to predict feasibility and regioselectivity. Studies on the reactions of other substituted anilines, for example, the reaction of 4-methyl aniline with hydroxyl radicals, have successfully used computational methods to determine the primary reaction products and their formation pathways. mdpi.com

Analysis of Intramolecular and Intermolecular Interactions

The solid-state architecture and macroscopic properties of a molecular crystal are governed by a network of noncovalent interactions. For this compound, these include hydrogen bonds, halogen bonds, and dispersion forces.

Hydrogen Bonding Network Characterization

The primary amine (-NH₂) group is an excellent hydrogen bond donor, while the oxygen atoms of the nitro (-NO₂) group are effective hydrogen bond acceptors. learncbse.in This allows for a rich network of hydrogen bonds.

Intramolecular Hydrogen Bonding : An intramolecular hydrogen bond can form between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group (N-H···O). This interaction would lead to the formation of a stable six-membered ring, enhancing the planarity of that portion of the molecule. Similar intramolecular interactions, such as N-H···Br, have been observed in related structures like 2-bromo-4-nitroaniline, leading to five-membered ring formation. nih.govresearchgate.net

Intermolecular Hydrogen Bonding : In the crystal lattice, molecules can be linked via intermolecular hydrogen bonds. For example, the amino group of one molecule can donate a hydrogen bond to the nitro group of a neighboring molecule. This N-H···O bonding is a common and robust motif in the crystal structures of nitroanilines. nih.govresearchgate.net These interactions can lead to the formation of chains, sheets, or more complex three-dimensional networks, which are crucial for the stability of the crystal structure.

Table 2: Expected Hydrogen Bonding Parameters in this compound (based on analogous compounds)

| Donor-H···Acceptor | Type | Typical Distance (D···A, Å) | Typical Angle (D-H···A, °) | Reference for Analogy |

| N-H···O (nitro) | Intramolecular | 2.6 - 2.8 | 100 - 120 | nih.gov |

| N-H···O (nitro) | Intermolecular | 2.9 - 3.2 | 150 - 170 | nih.govresearchgate.net |

| N-H···N (amino) | Intermolecular | 3.1 - 3.4 | 140 - 160 | nih.gov |

Halogen Bonding Analysis

The bromine atom in this compound can act as a halogen bond donor. This noncovalent interaction arises from the presence of a region of positive electrostatic potential, known as a σ-hole, on the outermost portion of the bromine atom, along the C-Br bond axis. researchgate.net This electrophilic region can interact favorably with a nucleophilic site, such as the lone pair on an oxygen atom of a nitro group (C-Br···O) or the nitrogen of an amino group from an adjacent molecule. nih.govresearchgate.net These interactions, though generally weaker than hydrogen bonds, are highly directional and play a significant role in crystal engineering and the precise arrangement of molecules in the solid state.

Dispersion Interactions and π-π Stacking Effects

The planar aromatic ring of the molecule facilitates π-π stacking interactions, which are a result of attractive, noncovalent forces between aromatic rings. These interactions are crucial for the stabilization of the crystal structure. The substitution pattern on the aniline ring influences the nature of this stacking. The electron-rich regions (near the methyl and amino groups) of one ring will preferentially interact with the electron-poor regions (near the nitro and bromo groups) of an adjacent ring. This typically leads to a parallel-displaced or T-shaped stacking arrangement rather than a direct face-to-face stacking to minimize repulsion.

Additionally, other weak interactions, such as C-H···π and C-Br···π interactions, where the bromine atom interacts with the face of an adjacent aromatic ring, can further stabilize the three-dimensional crystal packing. nih.gov

Independent Gradient Model (IGM) for Noncovalent Interactions

The Independent Gradient Model (IGM) is a computational tool used for the identification and visualization of noncovalent interactions. It is based on the electron density and its derivatives. An IGM analysis of this compound would provide a detailed, three-dimensional map of all the intramolecular and intermolecular interactions simultaneously.

This analysis would generate visual surfaces between interacting atoms, color-coded to indicate the strength and type of interaction. For example, strong, attractive hydrogen bonds would appear as distinct, large surfaces, while weaker halogen bonds and van der Waals contacts would be represented by smaller, more diffuse surfaces. This approach offers a holistic view of the interaction landscape, confirming the presence and interplay of the hydrogen bonds, halogen bonds, and π-stacking effects discussed previously and revealing the subtle balance of forces that determine the molecule's conformation and crystal packing. mdpi.com

Theoretical Prediction of Spectroscopic Properties

Theoretical predictions of spectroscopic properties are essential for complementing experimental data, aiding in spectral assignments, and understanding the fundamental molecular properties of this compound. Computational chemistry offers powerful tools to simulate various types of spectra.

Computational NMR Chemical Shift Prediction

While specific computational NMR studies for this compound are not widely available in published literature, the methodology for such predictions is well-established. Density Functional Theory (DFT) is a primary method used for calculating the nuclear magnetic shielding tensors, from which NMR chemical shifts are derived.

The typical process involves:

Geometry Optimization: The molecule's 3D structure is optimized, usually with a functional like B3LYP and a suitable basis set (e.g., 6-311+G(d,p)).

NMR Calculation: Using the optimized geometry, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic magnetic shielding constants (σ).

Chemical Shift Calculation: The computed shielding constants are then converted to chemical shifts (δ) by referencing them against a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory. The equation used is: δ_sample = σ_TMS - σ_sample.

For substituted nitroanilines, these calculations can predict the ¹H and ¹³C NMR chemical shifts, providing valuable information on the electronic environment of the nuclei as influenced by the bromo, methyl, and nitro functional groups. For instance, studies on related azo compounds derived from nitroanilines have utilized DFT methods (B3LYP/6-31G) to calculate and confirm ¹H and ¹³C NMR spectra. researchgate.netresearchgate.net

Table 1: Representative Theoretical vs. Experimental NMR Data Approach (Note: This table illustrates the typical output of such a study. Data for the specific title compound is not available in the cited literature.)

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| H-5 | Data not available | Data not available | Data not available |

| C-1 | Data not available | Data not available | Data not available |

| C-2 | Data not available | Data not available | Data not available |

| C-3 | Data not available | Data not available | Data not available |

| C-4 | Data not available | Data not available | Data not available |

| C-5 | Data not available | Data not available | Data not available |

Vibrational Frequency Calculations for FTIR Spectrum Correlation

Theoretical vibrational analysis is a powerful tool for assigning vibrational modes observed in experimental Infrared (IR) and Raman spectra. For complex molecules like this compound, where spectral peaks can be numerous and overlapping, computational methods are invaluable.

The methodology has been successfully applied to structurally similar compounds, such as 2,6-dibromo-4-nitroaniline (B165464) and 2-bromo-6-chloro-4-fluoroaniline (B1268482). nih.govresearchgate.net The process involves using DFT, most commonly with the B3LYP functional and a basis set like 6-31G*, to calculate the harmonic vibrational frequencies. nih.gov Because theoretical calculations often overestimate frequencies due to the harmonic approximation and basis set limitations, the computed wavenumbers are typically scaled using a scaling factor to improve agreement with experimental data. nih.gov

Key vibrational modes that would be analyzed include:

N-H stretching vibrations of the amine group.

Asymmetric and symmetric stretching of the NO₂ group.

C-H stretching of the methyl groups and the aromatic ring.

Aromatic ring C=C stretching vibrations.

C-N, C-Br, and C-C stretching modes.

Various bending and torsional modes.

Studies on related halogenated nitroanilines have shown that this approach provides excellent correlation between observed and calculated spectra, allowing for a detailed and reliable assignment of the fundamental vibrational modes. nih.govresearchgate.netnih.gov

Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for a Substituted Aniline (Note: The data presented is illustrative of the method, based on studies of similar molecules like 2,6-dibromo-4-nitroaniline nih.gov and 2-bromo-6-chloro-4-fluoroaniline researchgate.net.)

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (Scaled) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| NH₂ Asymmetric Stretch | Data not available | Data not available |

| NH₂ Symmetric Stretch | Data not available | Data not available |

| NO₂ Asymmetric Stretch | Data not available | Data not available |

| NO₂ Symmetric Stretch | Data not available | Data not available |

| C-H Aromatic Stretch | Data not available | Data not available |

| C=C Aromatic Stretch | Data not available | Data not available |

Excited State Properties and UV-Vis Spectra Prediction (e.g., TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for investigating the electronic excited states of molecules and predicting their UV-Vis absorption spectra. This analysis is crucial for understanding the electronic transitions, color, and photochemical properties of this compound.

The calculation, performed on the optimized ground-state geometry, yields the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π→π, n→π). The excitation energies correspond to the wavelength of maximum absorption (λ_max), while the oscillator strengths relate to the intensity of the absorption bands.

For nitroanilines, the key electronic transitions typically involve the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The HOMO is often localized on the aniline ring and the amino group (the donor part), while the LUMO is typically centered on the nitro group (the acceptor part), leading to an intramolecular charge transfer (ICT) transition. While specific TD-DFT studies on this compound are not present in the available literature, this methodology is standard for predicting the UV-Vis spectra of related aromatic compounds. researchgate.net

Table 3: Illustrative TD-DFT Output for a Nitroaromatic Compound (Note: This table demonstrates the typical results from a TD-DFT calculation. Specific data for the title compound is not available in the cited literature.)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S₀ → S₁ | Data not available | Data not available | Data not available | HOMO → LUMO |

| S₀ → S₂ | Data not available | Data not available | Data not available | HOMO-1 → LUMO |

Semiempirical Molecular Orbital Studies (e.g., AM1)

Semiempirical methods, such as Austin Model 1 (AM1), offer a computationally less expensive alternative to ab initio and DFT methods for studying the electronic properties of large molecules. These methods use parameters derived from experimental data to simplify the complex calculations of molecular orbital theory.

An AM1 study of this compound would provide valuable information about its electronic structure, including:

Energies of the frontier molecular orbitals (HOMO and LUMO).

The HOMO-LUMO energy gap, which is an indicator of molecular reactivity and kinetic stability.

The distribution of molecular orbitals across the molecule.

Dipole moment and charge distribution.

Studies have successfully used the AM1 method to investigate properties like hydrogen bonding and hyperpolarizability in other nitroaniline systems. acs.orgscilit.com For instance, an AM1 molecular orbital study on crystalline nitroanilines explored the nature and strength of intermolecular hydrogen bonds, a key aspect of their solid-state structure. acs.org Such calculations can elucidate how the substituent groups (bromo, dimethyl, nitro) modulate the electronic properties of the aniline backbone.

Table 4: Representative Data from a Semiempirical AM1 Calculation (Note: This table is a representation of typical data obtained from an AM1 study. Specific calculated values for the title compound are not available in the cited literature.)

| Property | Calculated Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Dipole Moment | Data not available |

Research Applications and Derivatization in Organic Synthesis

Role as a Versatile Synthetic Building Block in Fine Chemical Synthesis

2-Bromo-3,4-dimethyl-6-nitroaniline serves as a crucial building block in the synthesis of fine chemicals. The presence of multiple functional groups—amine, bromo, and nitro groups—on the aromatic ring allows for a wide range of chemical transformations. The amine group can be diazotized and subsequently replaced by various other functional groups, while the bromo substituent offers a site for cross-coupling reactions. The nitro group can be reduced to an amino group, providing another reactive site for further derivatization. This versatility makes it an important intermediate in the multi-step synthesis of complex organic molecules.

Precursor for Novel Dyes and Pigments Research

Nitroanilines are a well-established class of intermediates in the manufacturing of dyes and pigments. nih.gov While direct evidence for the use of this compound in commercial dye production is not extensively documented, its structural similarity to other bromo-nitroanilines used in dye synthesis suggests its potential as a precursor for novel colorants. nih.gov The amino group can be diazotized and coupled with various aromatic compounds to produce a wide spectrum of azo dyes. The bromo and nitro groups can be used to modify the chromophoric system, potentially leading to dyes with unique shades and improved properties such as lightfastness and thermal stability.

Intermediates for Advanced Materials Science Applications

The unique electronic and structural properties of this compound and its derivatives make them promising candidates for applications in advanced materials science. The presence of both electron-donating (amino and methyl) and electron-withdrawing (nitro and bromo) groups can lead to interesting optical and electronic properties. This makes them potential intermediates in the synthesis of materials for:

Liquid Crystals: The rigid core structure of the aniline (B41778) ring is a common feature in liquid crystalline molecules.

Organic Light-Emitting Diodes (OLEDs): The electronic properties of its derivatives could be tuned for use in the emissive or charge-transporting layers of OLEDs.

Polymers and Resins: The reactive functional groups allow for its incorporation into polymer backbones or as cross-linking agents in resins, potentially imparting enhanced thermal stability or specific optical properties. For instance, related bromo-dinitro compounds are used as starting materials for polyamides and polyimides. google.com

Synthesis of Complex Organic Molecules

The strategic placement of functional groups in this compound makes it a valuable starting material for the synthesis of various heterocyclic compounds.

Quinoxalines: The diamine derivative of this compound, obtained through the reduction of the nitro group, can be condensed with 1,2-dicarbonyl compounds to form quinoxaline (B1680401) derivatives. Quinoxalines are an important class of heterocyclic compounds with a wide range of biological activities, including antimicrobial and anticancer properties. nih.gov

Indole (B1671886) Derivatives: The bromo and amino functionalities can be utilized in transition metal-catalyzed reactions, such as the Buchwald-Hartwig amination or the Sonogashira coupling, which are key steps in the synthesis of complex indole derivatives. georgiasouthern.edu

Creation of Diverse Chemical Libraries for Screening and Exploration

The reactivity of the different functional groups on the this compound scaffold allows for its use in combinatorial chemistry to generate diverse chemical libraries. glpbio.comuni.lu By systematically reacting the amino, bromo, and nitro (after reduction) groups with a variety of reagents, a large number of structurally diverse compounds can be synthesized. These libraries are invaluable for high-throughput screening in drug discovery and materials science to identify compounds with desired biological activities or physical properties.

Utility in Ligand Design for Catalysis Research